molecular formula C14H19N3O2 B2777267 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine CAS No. 502132-51-6

3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B2777267
CAS RN: 502132-51-6
M. Wt: 261.325
InChI Key: RAAYDLCCYLGEAU-UHFFFAOYSA-N
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Description

3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine, also known as 3-DEMP, is an organic compound belonging to the class of pyrazolamines. It is a white crystalline solid with a melting point of 165-167 °C and a molecular weight of 250.3 g/mol. 3-DEMP is a derivative of pyrazolamine, a type of amine that is often used in the synthesis of pharmaceuticals and other chemicals. 3-DEMP has been studied for its potential use in scientific research and laboratory experiments, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine is a part of a broader class of compounds extensively researched for their synthetic versatility and biological activities. Studies focus on synthesizing various derivatives and evaluating their properties, including cytotoxicity against cancer cells, synthesis of novel heterocycles, and exploring their potential in medicinal chemistry and materials science.

  • Cytotoxicity and Anti-Cancer Properties : Compounds synthesized from similar pyrazole derivatives have been evaluated for their cytotoxic activity against cancer cells. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells highlighted potential anti-cancer applications (Hassan, Hafez, & Osman, 2014).

  • Heterocycles Synthesis : The compound's derivatives serve as precursors in synthesizing a wide range of heterocyclic compounds, indicating its utility in developing new pharmacologically active molecules. For instance, the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines showcased the compound's role in generating new heterocycles with potential pharmacological activities (El‐Dean, Radwan, Zaki, & Abdul‐Malik, 2018).

  • Chemical Characterization and Structural Analysis : Detailed structural analyses through spectroscopic methods and X-ray crystallography have been performed on related compounds to understand their molecular configurations and potential tautomeric equilibria. This information is crucial for rational drug design and materials engineering (Hayvalı, Unver, & Svoboda, 2010).

Corrosion Inhibition

The analogs of 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine have shown promising results as corrosion inhibitors, demonstrating the compound's potential application in protecting metals against corrosion, thus extending their industrial applications.

  • Corrosion Inhibition for Iron : Studies on bipyrazolic compounds, including related derivatives, have indicated their efficiency as corrosion inhibitors for pure iron in acidic media. This highlights the potential industrial application of these compounds in metal preservation and anti-corrosion treatments (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

IUPAC Name

5-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-18-12-6-9(3)10(7-13(12)19-5-2)11-8-14(15)17-16-11/h6-8H,4-5H2,1-3H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAYDLCCYLGEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C2=CC(=NN2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine

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